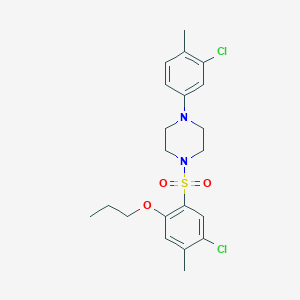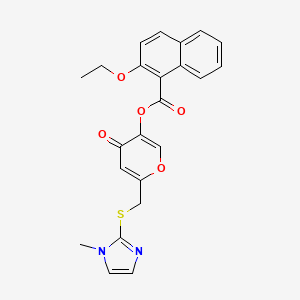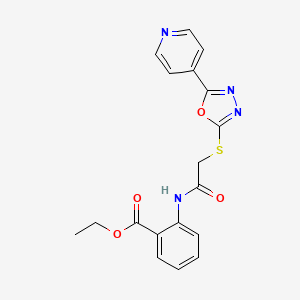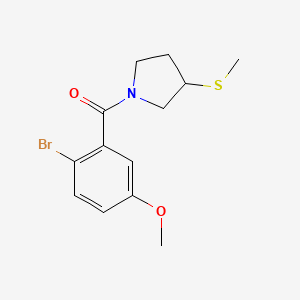
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a naphthyridinone core, which is a bicyclic system consisting of two condensed pyridine rings. This core is substituted with a 3-chlorobenzoyl group and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridinone core, with the 3-chlorobenzoyl and phenylacetamide groups attached at specific positions. The presence of the carbonyl groups in the benzoyl and acetamide groups, as well as the nitrogen atoms in the naphthyridinone core, would likely result in a highly conjugated system, potentially leading to interesting electronic and optical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the benzoyl and acetamide groups could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups and a highly conjugated system could impact properties such as solubility, melting point, and absorption spectra .
Applications De Recherche Scientifique
Antibacterial Applications
Synthesis of Antibacterial Agents : Derivatives of 1,8-naphthyridine, a related compound, have been synthesized and shown to exhibit significant antibacterial activity. This includes derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which are closely related to the compound (Ramalingam et al., 2019).
Novel Antimicrobial Agents : Synthesis of novel 1,8-naphthyridine derivatives has demonstrated potential antimicrobial properties. These derivatives are structurally related to the compound of interest, suggesting possible applications in this area (Karabasanagouda & Adhikari, 2006).
Anti-inflammatory and Anticancer Potential
- Anti-inflammatory and Anticancer Properties : A derivative of 1,8-naphthyridine-3-carboxamide, which shares structural similarities with the compound , has been found to possess anti-inflammatory and anticancer properties. This suggests a potential application for the compound in both anti-inflammatory and anticancer treatments (Madaan et al., 2013).
Inhibition of Efflux Resistance Mechanisms
- Efflux Pump Inhibition in Multiresistant Bacteria : Research on 1,8-naphthyridine sulfonamides indicates a potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This could be a relevant application for the compound, considering its structural similarity (Oliveira-Tintino et al., 2020).
Mécanisme D'action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific interactions with biological targets in the body.
Propriétés
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15-10-11-19-23(31)20(22(30)16-6-5-7-17(25)12-16)13-28(24(19)26-15)14-21(29)27-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDIDVGWIKWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

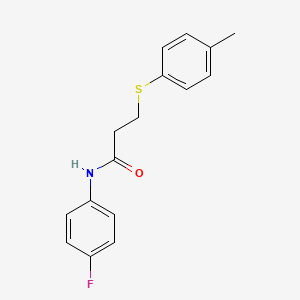
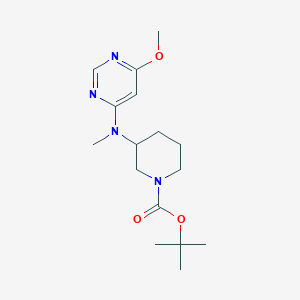
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)

